molecular formula C19H20N2O5S B2580634 4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-amine CAS No. 855715-01-4

4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-amine

Cat. No. B2580634
CAS RN: 855715-01-4
M. Wt: 388.44
InChI Key: DFGVOGYDRMBAPQ-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-amine is a chemical compound used in scientific research for various applications. This compound is synthesized using specific methods and has a unique mechanism of action that makes it useful in biochemical and physiological studies. In

Scientific Research Applications

Synthesis and Chemical Properties

The compound 4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-amine is associated with the synthesis of various heterocyclic compounds which have potential applications in different fields of chemical research. For instance, the synthesis of new 1,2,4-triazole derivatives demonstrates the versatility of incorporating the benzenesulfonyl moiety into complex molecules, which have been evaluated for their antimicrobial activities against various microorganisms (Bektaş et al., 2007). Similarly, the creation of oxazepine compounds containing azo groups highlights the role of benzenesulfonyl derivatives in synthesizing compounds with potential for varied chemical applications (Sallal & Ghanem, 2018).

Photodynamic Therapy and Imaging

The compound's structural framework, particularly the benzenesulfonyl group, is instrumental in the synthesis of zinc phthalocyanine derivatives. These derivatives exhibit significant singlet oxygen quantum yield, making them promising candidates for applications in photodynamic therapy (PDT) for cancer treatment. The photophysical and photochemical properties of such compounds are crucial for their effectiveness in Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Catalysis and Organic Synthesis

The incorporation of the benzenesulfonyl moiety into chiral N, P-oxazolines and their subsequent use in Ir complexes highlights the compound's relevance in asymmetric hydrogenation processes. These complexes have shown effectiveness in catalytic hydrogenation, demonstrating the potential of benzenesulfonyl derivatives in facilitating enantioselective synthesis (Ezhova et al., 2004).

properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-24-13-12-20-18-19(27(22,23)16-6-4-3-5-7-16)21-17(26-18)14-8-10-15(25-2)11-9-14/h3-11,20H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGVOGYDRMBAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(N=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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